Docosahexaenoyl Serotonin

Description

Properties

IUPAC Name |

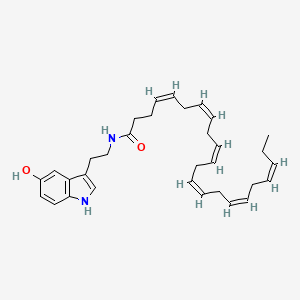

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMZJYZMPHWIP-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Endogenous Presence and Bioactivity of Docosahexaenoyl Serotonin in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl Serotonin (DHA-5-HT), an N-acyl amide synthesized from the essential omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin, is endogenously present in the mammalian gastrointestinal tract. Its formation is notably influenced by dietary intake of precursor fatty acids. Emerging evidence suggests that DHA-5-HT, along with other N-acyl serotonins, functions as a novel class of lipid mediators within the gut, exhibiting significant biological activities. These activities include the modulation of glucagon-like peptide-1 (GLP-1) secretion and the inhibition of fatty acid amide hydrolase (FAAH), an enzyme critical in the regulation of endocannabinoid signaling. This technical guide provides a comprehensive overview of the current understanding of DHA-5-HT in the gut, detailing its presence, methods for its detection and quantification, and its potential signaling pathways.

Endogenous Presence of N-Acyl Serotonins in the Gut

Research has confirmed the endogenous presence of a variety of N-acyl serotonins in the gastrointestinal tract of both pigs and mice. The formation of these compounds is dependent on the local availability of serotonin and precursor fatty acids. Studies have demonstrated that dietary supplementation with fish oil, a rich source of DHA, leads to an elevated formation of DHA-5-HT in the gut of mice[1]. This highlights a direct link between dietary habits and the intestinal concentration of this bioactive lipid.

Quantitative Data

While specific quantitative data for DHA-5-HT in the gut is not yet extensively documented, a key study provides valuable insight into the levels of other prevalent N-acyl serotonins in the porcine gut. These values, presented in Table 1, can serve as a reference for the expected concentration range of N-acyl serotonins, including DHA-5-HT, in intestinal tissues. The highest concentrations of these lipids were found in the jejunum and ileum.

| N-Acyl Serotonin | Jejunum (pmol/g) | Ileum (pmol/g) |

| N-Arachidonoyl-serotonin (AA-5-HT) | 20.9 ± 6.7 | 13.5 ± 2.6 |

| N-Oleoyl-serotonin | 108.8 ± 32.5 | 53.0 ± 11.2 |

| N-Palmitoyl-serotonin | 83.1 ± 21.4 | 55.4 ± 11.0 |

| N-Stearoyl-serotonin | 58.7 ± 15.1 | 42.1 ± 8.4 |

| Data adapted from a study on the endogenous presence of N-acyl serotonins in the gastro-intestinal tract of pigs. |

Experimental Protocols

The detection and quantification of DHA-5-HT in gut tissue require specific and sensitive analytical techniques. The following sections outline a general workflow and methodology based on established protocols for the analysis of related lipid mediators and serotonin.

Experimental Workflow

The overall process for the analysis of DHA-5-HT from intestinal tissue involves tissue homogenization, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Homogenization and Lipid Extraction

This protocol is adapted from established methods for lipid extraction from biological tissues.

-

Tissue Collection and Preparation: Excise jejunum or ileum tissue samples and immediately freeze them in liquid nitrogen to halt enzymatic activity. Tissues should be stored at -80°C until extraction.

-

Homogenization:

-

Weigh the frozen tissue (approximately 100-200 mg).

-

Add the tissue to a tube containing ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

-

Homogenize the tissue using a bead beater or a similar mechanical homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.

-

-

Lipid Extraction (Folch Method):

-

To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The total volume of the solvent mixture should be at least 20 times the volume of the tissue sample.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of DHA-5-HT.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of lipid molecules.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of N-acyl serotonins.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of DHA-5-HT) and a specific product ion generated by its fragmentation in the collision cell. The specific mass transitions for DHA-5-HT would need to be determined using a synthesized standard.

-

Internal Standard: For accurate quantification, a deuterated internal standard of DHA-5-HT or a structurally similar N-acyl serotonin should be used.

-

Biological Activities and Signaling Pathways

N-acyl serotonins, including DHA-5-HT, are emerging as a novel class of lipid mediators with significant biological properties in the gut.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

N-acyl serotonins have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, DHA-5-HT can indirectly modulate the endocannabinoid system, which plays a crucial role in regulating gut inflammation, motility, and sensation.

Modulation of GLP-1 Secretion

Preliminary data suggests that several N-acyl serotonins can inhibit the secretion of Glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a vital role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon release, and slowing gastric emptying. The exact mechanism by which DHA-5-HT modulates GLP-1 secretion is still under investigation, but it likely involves interaction with specific receptors on L-cells.

Proposed Signaling Pathway for GLP-1 Modulation

Based on the known mechanisms of GLP-1 secretion and the nature of lipid mediators, a potential signaling pathway for the action of DHA-5-HT on enteroendocrine L-cells can be proposed. DHA-5-HT may act on a G-protein coupled receptor (GPCR) on the L-cell membrane, leading to downstream signaling cascades that ultimately influence GLP-1 release.

Conclusion and Future Directions

The endogenous presence of this compound in the gut, coupled with its potential to modulate key physiological processes such as endocannabinoid signaling and incretin hormone secretion, positions it as a molecule of significant interest for researchers in gastroenterology, pharmacology, and drug development. Future research should focus on elucidating the precise concentrations of DHA-5-HT in various segments of the gut under different dietary conditions, identifying its specific receptors, and fully characterizing its downstream signaling pathways. A deeper understanding of the biological roles of DHA-5-HT could pave the way for novel therapeutic strategies targeting a range of gastrointestinal and metabolic disorders.

References

A Technical Guide to Docosahexaenoyl Serotonin: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl Serotonin (DHS) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin. This molecule has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of DHS, including its chemical and physical properties, its mechanism of action with a focus on the IL-23/IL-17 signaling axis, and detailed experimental protocols for its study. The information is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of novel anti-inflammatory compounds.

Physicochemical Properties of this compound

This compound is a fatty amide that is structurally a hybrid molecule.[1] Key quantitative data for DHS are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 283601-58-1 | [2][3][4] |

| Molecular Formula | C₃₂H₄₂N₂O₂ | [1] |

| Molecular Weight | 486.7 g/mol | [1] |

| Formal Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide | |

| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | |

| Storage Temperature | -20°C | [4] |

| Appearance | A solution in ethanol, Colorless to light yellow | [4] |

Biological Activity and Signaling Pathway

DHS has been identified as a potent anti-inflammatory agent.[2] Research has shown that it can attenuate the inflammatory response in macrophages and peripheral blood mononuclear cells (PBMCs).[1][2]

Inhibition of the IL-23/IL-17 Signaling Axis

A primary mechanism of action for DHS is the attenuation of the IL-23/IL-17 signaling cascade.[2] This pathway is crucial in the pathogenesis of many chronic inflammatory diseases. In lipopolysaccharide (LPS)-stimulated macrophages, DHS has been shown to significantly suppress the production of key pro-inflammatory mediators that drive the activation of pathogenic Th17 cells. These mediators include IL-23, IL-6, IL-1β, and PGE2.[2] Furthermore, DHS downregulates the expression of chemokines such as MCP-1 and CCL-20.[2]

The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments to study the anti-inflammatory effects of this compound.

Cell Culture and Treatment

This protocol describes the culture of RAW264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with DHS.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (DHS)

-

Vehicle control (e.g., ethanol)

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed the cells into multi-well plates at a desired density and allow them to adhere overnight.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of DHS (e.g., 100-500 nM) or vehicle control for a specified time before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the inflammatory response and the effect of DHS to take place.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for gene expression analysis.

Measurement of Inflammatory Mediators

The levels of pro-inflammatory cytokines and chemokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kits for IL-6, IL-1β, IL-23, and MCP-1

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate and stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokines and chemokines based on the standard curve.

Gene Expression Analysis

The effect of DHS on the expression of genes related to inflammation can be analyzed by quantitative Polymerase Chain Reaction (qPCR).

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Il6, Il1b, Il23a, Ccl2) and a housekeeping gene (e.g., Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative C(T) method (ΔΔCT) to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion

This compound is a promising endogenous molecule with significant anti-inflammatory properties. Its ability to inhibit the IL-23/IL-17 signaling axis makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and other novel anti-inflammatory compounds. As research in this area continues, a deeper understanding of the in vivo effects and the full spectrum of the molecular mechanisms of DHS will be crucial for its potential translation into clinical applications.

References

- 1. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. research-portal.uu.nl [research-portal.uu.nl]

The Core Mechanism of Action of Docosahexaenoyl Serotonin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl Serotonin (DHA-5-HT), an endogenous N-acyl amide, is emerging as a potent signaling molecule with significant therapeutic potential, particularly in the realms of inflammation and neuroprotection. This technical guide provides a comprehensive overview of the core mechanism of action of DHA-5-HT, detailing its biosynthesis, molecular targets, and the signaling pathways it modulates. Drawing from a wide range of experimental data, this document summarizes quantitative findings in structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of the elucidated signaling cascades and workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting inflammatory and neurological disorders.

Introduction

N-acyl amides are a class of lipid signaling molecules formed by the conjugation of a fatty acid with a neurotransmitter or other amine-containing compound.[1] this compound (DHA-5-HT) is a naturally occurring N-acyl amide synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] Found in intestinal tissues, its levels are influenced by dietary intake of n-3 polyunsaturated fatty acids (PUFAs).[3] DHA-5-HT has demonstrated potent anti-inflammatory properties and is being investigated for its neuroprotective effects. This guide delves into the intricate molecular mechanisms that underpin the biological activities of this promising endogenous molecule.

Biosynthesis of this compound

The endogenous synthesis of DHA-5-HT involves the enzymatic conjugation of DHA and serotonin. While the precise enzyme responsible for the synthesis of N-acyl serotonins in all tissues is still under investigation, Aralkylamine N-acetyltransferase (AANAT) has been identified as a key enzyme in the N-acetylation of serotonin to N-acetylserotonin, a precursor to melatonin.[3][4][5] It is plausible that AANAT or a similar N-acyltransferase catalyzes the formation of DHA-5-HT.[6]

Proposed Enzymatic Synthesis Pathway

The biosynthesis of DHA-5-HT is proposed to occur via a one-step enzymatic reaction where the carboxyl group of DHA is activated and then linked to the amino group of serotonin, forming an amide bond.

Figure 1: Proposed enzymatic synthesis of DHA-5-HT.

Core Mechanism of Action: Anti-Inflammatory Effects

The primary and most well-characterized mechanism of action of DHA-5-HT is its potent anti-inflammatory activity. This is primarily achieved through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Attenuation of the IL-23/IL-17 Signaling Pathway

DHA-5-HT has been shown to significantly attenuate the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical pathway in the pathogenesis of many chronic inflammatory diseases.[3][7] In lipopolysaccharide (LPS)-stimulated macrophages, DHA-5-HT suppresses the production of IL-23, which in turn reduces the differentiation and activation of Th17 cells, a major source of the pro-inflammatory cytokine IL-17.[3] Furthermore, DHA-5-HT directly inhibits the release of IL-17 and the chemokine CCL20 from human peripheral blood mononuclear cells (PBMCs).[4][8]

Figure 2: DHA-5-HT's inhibition of the IL-23/IL-17 pathway.

Modulation of the Keap1-Nrf2 Antioxidant Pathway

Gene set enrichment analysis suggests that DHA-5-HT's mechanism of action involves the activation of the Nrf2 pathway.[3] The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. While the direct interaction of DHA-5-HT with Keap1 has not been definitively proven, it is hypothesized that DHA-5-HT, or its metabolites, may act as electrophiles that modify Keap1, leading to Nrf2 activation.[9][10]

Figure 3: Proposed mechanism of Nrf2 pathway activation by DHA-5-HT.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Anti-inflammatory Activity of DHA-5-HT

| Target/Effect | Cell Type | Stimulant | Concentration of DHA-5-HT | Observed Effect | Reference |

| PGE2, IL-6, IL-1β, IL-23 | RAW264.7 macrophages | LPS | 100-500 nM | Significant suppression | [3][7] |

| IL-17 Release | Human PBMCs | Concanavalin A | 5 µM | 39.5% inhibition | [4] |

| IL-17 Release | Human PBMCs | Concanavalin A | 10 µM | 45.95% inhibition | [4] |

| CCL-20 Release | Human PBMCs | Concanavalin A | 5 µM | Significant attenuation | [4] |

| CCL-20 Release | Human PBMCs | Concanavalin A | 10 µM | Significant attenuation | [4] |

Note: Specific IC50 values for many of these effects are not yet available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DHA-5-HT's mechanism of action.

Chemical Synthesis of this compound

This protocol is adapted from a method for synthesizing N-octadecanoyl-5-hydroxytryptamide.[11]

Materials:

-

Docosahexaenoic acid (DHA)

-

Serotonin hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve DHA (1.1 eq), DMAP (1.0 eq), serotonin hydrochloride (1.0 eq), and EDC.HCl (1.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in DCM to yield pure DHA-5-HT.

-

Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Measurement of IL-17 and CCL-20 Inhibition in Human PBMCs

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Concanavalin A (ConA)

-

DHA-5-HT

-

Human IL-17 ELISA kit

-

Human CCL-20 ELISA kit

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of DHA-5-HT (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with Concanavalin A (e.g., 5 µg/mL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentrations of IL-17 and CCL-20 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Transcriptome Analysis of DHA-5-HT-Treated Macrophages (RNA-Seq)

This protocol outlines a general workflow for RNA sequencing analysis.

5.3.1. Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with DHA-5-HT (e.g., 500 nM) or vehicle control for a specified time (e.g., 24 hours).

-

For inflammatory stimulation, add LPS (e.g., 100 ng/mL) for the final 4-6 hours of the incubation period.

5.3.2. RNA Extraction and Library Preparation:

-

Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Prepare RNA sequencing libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

5.3.3. Sequencing and Data Analysis Workflow:

Figure 4: RNA-Seq data analysis workflow.

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Trimming: Remove adapter sequences and low-quality reads using software such as Trimmomatic.

-

Alignment: Align the cleaned reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

-

Differential Expression Analysis: Identify genes that are differentially expressed between DHA-5-HT-treated and control groups using packages like DESeq2 in R.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways that are significantly altered by DHA-5-HT treatment.

Conclusion

This compound is a multifaceted endogenous lipid mediator with potent anti-inflammatory properties. Its primary mechanism of action involves the attenuation of the pro-inflammatory IL-23/IL-17 signaling axis and the potential activation of the cytoprotective Nrf2 pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of DHA-5-HT. Future studies should focus on elucidating the precise molecular interactions of DHA-5-HT with its targets, determining its pharmacokinetic and pharmacodynamic profiles, and exploring its efficacy in preclinical models of inflammatory and neurodegenerative diseases. This will pave the way for the development of novel therapeutic strategies based on this intriguing endogenous molecule.

References

- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl amines of docosahexaenoic acid and other n–3 polyunsatured fatty acids – from fishy endocannabinoids to potential leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 7. N-Acetylserotonin - Explore the Science & Experts | ideXlab [idexlab.com]

- 8. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel n-3 fatty acid oxidation products activate Nrf2 by destabilizing the association between Keap1 and Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of βN-Octadecanoyl-5-hydroxytryptamide Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of Docosahexaenoyl Serotonin in Intestinal Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl serotonin (DHA-5-HT), an endogenous N-acyl serotonin, has emerged as a significant modulator of intestinal homeostasis. This technical guide provides a comprehensive overview of its biological activities, with a particular focus on its anti-inflammatory properties and its potential as a therapeutic agent for inflammatory bowel disease (IBD). This document details the current understanding of its mechanisms of action, including its influence on key inflammatory signaling pathways, its role in maintaining intestinal barrier integrity, and its interaction with the gut microbiota. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development in this promising area.

Introduction

The intestinal mucosa is a complex environment where the host's immune system constantly interacts with the gut microbiota and dietary components. A disruption in this delicate balance can lead to chronic inflammatory conditions such as Crohn's disease and ulcerative colitis, collectively known as inflammatory bowel disease (IBD). Serotonin (5-hydroxytryptamine, 5-HT), primarily produced by enterochromaffin cells in the gut, is a key signaling molecule involved in regulating intestinal motility, secretion, and inflammation.[1][2] While serotonin itself can have pro-inflammatory effects[3], its conjugation with the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) to form this compound (DHA-5-HT) results in a molecule with potent anti-inflammatory properties.[4][5]

DHA-5-HT has been identified in human, pig, and mouse intestinal tissues, suggesting its role as an endogenous mediator.[4] Its synthesis is influenced by the dietary intake of n-3 polyunsaturated fatty acids.[5] This guide will delve into the multifaceted biological role of DHA-5-HT in intestinal health, providing the necessary technical details for researchers and drug development professionals to explore its therapeutic potential.

Anti-inflammatory Properties of this compound

DHA-5-HT exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of IBD.

Inhibition of Pro-inflammatory Cytokines and Chemokines

DHA-5-HT has been shown to be a potent inhibitor of pro-inflammatory mediators. In human peripheral blood mononuclear cells (PBMCs) stimulated with Concanavalin A, DHA-5-HT was the most potent among a series of N-acyl serotonins in inhibiting the release of Interleukin-17 (IL-17) and Chemokine (C-C motif) ligand 20 (CCL20), both of which are crucial in the Th17-mediated inflammatory response characteristic of IBD.[4]

In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, DHA-5-HT significantly suppressed the production of several key pro-inflammatory molecules at nanomolar concentrations.[5]

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Cell Type | Stimulant | Mediator | DHA-5-HT Concentration | % Inhibition / Effect | Reference |

| Human PBMCs | Concanavalin A | IL-17 | Not specified | Most potent inhibitor | [4] |

| Human PBMCs | Concanavalin A | CCL20 | 5 µM | 39.5% | [6] |

| Human PBMCs | Concanavalin A | CCL20 | 10 µM | 45.95% | [6] |

| RAW264.7 Macrophages | LPS | PGE2 | 100-500 nM | Significant suppression | [5] |

| RAW264.7 Macrophages | LPS | IL-6 | 100-500 nM | Significant suppression | [5] |

| RAW264.7 Macrophages | LPS | IL-1β | 100-500 nM | Significant suppression | [5] |

| RAW264.7 Macrophages | LPS | IL-23 | 100-500 nM | Significant suppression | [5] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of DHA-5-HT are mediated through its interaction with critical intracellular signaling pathways.

DHA-5-HT attenuates the IL-23/IL-17 signaling cascade, a key pathway in the pathogenesis of IBD.[5] By inhibiting the production of IL-23 by macrophages, DHA-5-HT indirectly suppresses the differentiation and function of Th17 cells, which are major producers of IL-17.

Caption: DHA-5-HT inhibits the IL-23/IL-17 signaling pathway.

While direct evidence for DHA-5-HT's effect on the NF-κB pathway is still emerging, the suppression of multiple NF-κB target genes (e.g., IL-6, TNF-α) strongly suggests its involvement. Serotonin itself has been shown to modulate NF-κB signaling in intestinal epithelial cells.[7] It is plausible that the DHA moiety of DHA-5-HT contributes to the inhibition of this pro-inflammatory pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by DHA-5-HT.

Gene set enrichment analysis of transcriptome data from DHA-5-HT-treated macrophages showed a positive overlap with gene sets related to the Nrf2 pathway.[5] This suggests that DHA-5-HT may exert antioxidant effects by activating this pathway, which is a key regulator of cellular defense against oxidative stress.

Caption: Putative activation of the Nrf2 antioxidant pathway by DHA-5-HT.

Serotonin metabolites have been identified as endogenous agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[8] It is plausible that DHA-5-HT also interacts with and activates PPAR-γ, contributing to its anti-inflammatory effects in the gut.

Caption: Putative activation of PPAR-γ by DHA-5-HT.

Role in Intestinal Barrier Function

A compromised intestinal barrier is a hallmark of IBD. While direct studies on the effect of DHA-5-HT on intestinal barrier function are limited, serotonin is known to modulate intestinal permeability. Given the anti-inflammatory properties of DHA-5-HT, it is hypothesized that it contributes to the maintenance and restoration of the intestinal barrier by reducing inflammation-induced damage.

Interaction with Gut Microbiota

The gut microbiota plays a crucial role in intestinal health and disease. Omega-3 fatty acids, including DHA, can modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria.[9] Furthermore, gut microbes, through the production of short-chain fatty acids (SCFAs), can influence serotonin production in the colon.[1][10] The interplay between DHA-5-HT, the gut microbiota, and their metabolites is a promising area for future research.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound.

Synthesis of N-Docosahexaenoyl Serotonin

A general method for the synthesis of N-acyl serotonins involves the coupling of the corresponding fatty acid with serotonin.

References

- 1. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 16S rRNA Gene Amplicon Sequencing of Gut Microbiota Affected by Four Probiotic Strains in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The nuclear receptor PPARγ individually responds to serotonin- and fatty acid-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

Docosahexaenoyl Serotonin: A Novel Endogenous Lipid Mediator with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous lipid mediator synthesized from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin. Emerging evidence highlights its potent anti-inflammatory and cytoprotective properties, positioning it as a promising therapeutic candidate for a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of DHA-5-HT, including its synthesis, key biological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acyl amides are a class of signaling lipids that play crucial roles in various physiological processes. This compound (DHA-5-HT) is a recently identified member of this family, formed by the amide linkage of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, and serotonin (5-hydroxytryptamine), a key neurotransmitter.[1][2][3] This unique hybrid molecule has garnered significant interest due to its potent biological activities, particularly its anti-inflammatory and potential neuroprotective effects. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on DHA-5-HT and providing detailed methodologies for its study.

Chemical Synthesis of this compound

The chemical synthesis of DHA-5-HT involves the N-acylation of serotonin with docosahexaenoic acid. While specific detailed protocols from peer-reviewed literature are not abundant, the general principle of amide bond formation between a carboxylic acid (DHA) and an amine (serotonin) is well-established.

General Synthetic Principle

The synthesis typically involves the activation of the carboxylic acid group of DHA to make it more reactive towards the amine group of serotonin. This can be achieved using various coupling agents.

Conceptual Synthesis Workflow:

Caption: General workflow for the chemical synthesis of DHA-5-HT.

Detailed Experimental Protocol: N-acylation of Serotonin with DHA

The following protocol is a representative method for the synthesis of N-acyl serotonins and can be adapted for DHA-5-HT.

Materials:

-

Docosahexaenoic acid (DHA)

-

Serotonin hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of DHA: Dissolve DHA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the formation of the NHS-ester by thin-layer chromatography (TLC).

-

Coupling with Serotonin: In a separate flask, suspend serotonin hydrochloride (1 equivalent) in anhydrous DMF. Add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amine. Stir for 15-20 minutes.

-

Add the solution of activated DHA-NHS ester dropwise to the serotonin solution at room temperature.

-

Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

DHA-5-HT exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

DHA-5-HT has been shown to be a potent inhibitor of pro-inflammatory mediators. It effectively attenuates the IL-23-IL-17 signaling cascade in macrophages.[3] Furthermore, it is a potent inhibitor of the release of IL-17 and CCL-20 from stimulated human peripheral blood mononuclear cells (PBMCs).[1][2]

| Parameter | Cell Type | Stimulant | Inhibitor | Concentration | % Inhibition | Reference |

| IL-17 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 5 µM | 39.5% | [1] |

| IL-17 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 10 µM | - | [1] |

| CCL-20 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 5 µM | - | [1] |

| CCL-20 Release | Human PBMCs | Concanavalin A | DHA-5-HT | 10 µM | 45.95% | [1] |

| PGE2, IL-6, IL-1β, IL-23 | RAW264.7 Macrophages | LPS | DHA-5-HT | 100-500 nM | Significant Suppression | [3] |

Table 1: Quantitative Data on the Anti-inflammatory Effects of DHA-5-HT.

Potential TRPV1 Antagonism

While direct experimental data on DHA-5-HT's interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is limited, its structural analog, arachidonoyl serotonin, is a known dual antagonist of Fatty Acid Amide Hydrolase (FAAH) and TRPV1. Studies on other N-acyl amides have also demonstrated antagonist activity at TRPV1 receptors.[4] This suggests that DHA-5-HT may also act as a TRPV1 antagonist, a hypothesis that warrants further investigation.

Signaling Pathways Modulated by DHA-5-HT

Attenuation of the IL-23-IL-17 Signaling Pathway

DHA-5-HT exerts its anti-inflammatory effects in macrophages by downregulating the lipopolysaccharide (LPS)-induced IL-23-IL-17 signaling axis. This leads to a reduction in the production of key pro-inflammatory cytokines.

Caption: DHA-5-HT's inhibition of the IL-23-IL-17 signaling pathway.

Potential Activation of the Nrf2 Pathway

Gene set enrichment analysis has suggested a positive overlap between DHA-5-HT treatment and the Nrf2 pathway.[3] The Nrf2 pathway is a critical regulator of cellular antioxidant responses. DHA itself has been shown to activate the Nrf2 signaling pathway.[5][6] This suggests that DHA-5-HT may exert cytoprotective effects through the activation of Nrf2 and its downstream antioxidant genes.

Caption: Postulated activation of the Nrf2 pathway by DHA-5-HT.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Inhibition

Objective: To quantify the inhibitory effect of DHA-5-HT on the production of pro-inflammatory cytokines (e.g., IL-17, CCL-20) from stimulated immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Concanavalin A (ConA) or Lipopolysaccharide (LPS)

-

This compound (DHA-5-HT) stock solution (in DMSO or ethanol)

-

ELISA kits for the specific cytokines to be measured (e.g., human IL-17, human CCL-20)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Treatment: Prepare serial dilutions of DHA-5-HT in culture medium. Add the desired concentrations of DHA-5-HT to the wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest DHA-5-HT concentration).

-

Stimulation: Add the stimulant (e.g., 5 µg/mL ConA) to the wells to induce cytokine production. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of the cytokines in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by DHA-5-HT compared to the stimulated vehicle control. Calculate the IC50 value using appropriate software.

TRPV1 Antagonism Assay: Calcium Imaging

Objective: To assess the potential antagonistic activity of DHA-5-HT on the TRPV1 channel.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

DMEM supplemented with 10% FBS

-

Fura-2 AM or other suitable calcium indicator dye

-

Capsaicin (TRPV1 agonist)

-

This compound (DHA-5-HT)

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

-

Cell Culture: Culture the TRPV1-expressing HEK293 cells in DMEM in a suitable format for imaging (e.g., glass-bottom dishes or 96-well black-walled plates).

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBS to remove excess dye.

-

Baseline Measurement: Record the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for a few minutes.

-

Antagonist Application: Add different concentrations of DHA-5-HT to the cells and incubate for a few minutes.

-

Agonist Application: Add a known concentration of capsaicin (e.g., 100 nM) to activate the TRPV1 channels.

-

Fluorescence Measurement: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity.

-

Data Analysis: Measure the peak fluorescence response to capsaicin in the presence and absence of DHA-5-HT. Calculate the percentage inhibition of the capsaicin-induced calcium influx by DHA-5-HT. Determine the IC50 value for the antagonistic effect.

Experimental Workflow for Novel Lipid Mediator Characterization

The study of a novel lipid mediator like DHA-5-HT follows a logical progression from its initial identification and synthesis to a thorough characterization of its biological functions.

Caption: A comprehensive workflow for the characterization of a novel lipid mediator.

Conclusion

This compound is an intriguing endogenous lipid mediator with demonstrated anti-inflammatory properties and the potential for neuroprotective and other therapeutic effects. Its ability to modulate key inflammatory pathways, such as the IL-23-IL-17 axis, and potentially the Nrf2 and TRPV1 pathways, makes it a compelling target for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this novel molecule and to advance its development as a next-generation therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy in various disease models, and determine its safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an endogenously formed n-3 fatty acid-serotonin conjugate has anti-inflammatory properties by attenuating IL-23-IL-17 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Docosahexaenoyl Serotonin (DHA-5HT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl Serotonin (DHA-5HT), an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin, has emerged as a potent anti-inflammatory signaling molecule. Identified in intestinal tissues, its formation is influenced by dietary intake of n-3 polyunsaturated fatty acids. Research has demonstrated that DHA-5HT possesses significant biological activities, particularly in modulating immune responses. It has been shown to attenuate the IL-23-IL-17 signaling axis, a key pathway implicated in various chronic inflammatory diseases. These properties make DHA-5HT a compelling candidate for investigation in the context of inflammatory bowel disease (IBD), intestinal tumorigenesis, and other inflammatory conditions.

This document provides detailed protocols for the chemical synthesis of DHA-5HT for research applications, along with methodologies for its biological evaluation.

Quantitative Data Summary

The biological efficacy of chemically synthesized DHA-5HT has been quantified in various in vitro models. The following table summarizes key findings from studies on its anti-inflammatory properties.

| Cell Type | Stimulant | Measured Effect | Effective Concentration | Reference |

| RAW 264.7 Macrophages | LPS | Significant suppression of PGE2, IL-6, IL-1β, and IL-23 | 100-500 nM | [1] |

| RAW 264.7 Macrophages | LPS | Downregulation of chemokines (MCP-1, CCL-20) and metalloproteinases | 100-500 nM | [1] |

| Human PBMCs | ConA | Potent inhibition of IL-17 and CCL-20 release (most potent among N-acyl serotonins tested) | Not specified | [2] |

Chemical Synthesis of DHA-5HT

The synthesis of DHA-5HT involves the formation of an amide bond between the carboxyl group of docosahexaenoic acid (DHA) and the primary amine of serotonin. A common and efficient method for this coupling reaction utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.

Protocol: Amide Coupling using EDC/NHS Chemistry

This protocol describes a one-pot synthesis of this compound.

Materials:

-

Docosahexaenoic acid (DHA)

-

Serotonin hydrochloride (5-HT HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

-

Preparation: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Solubilization: In a round-bottom flask, dissolve Docosahexaenoic acid (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous DMF or DCM.

-

Activation of Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add EDC-HCl (1.5 eq) to the solution and stir for 15-30 minutes. This step activates the carboxyl group of DHA by forming an NHS ester.

-

Amine Addition: In a separate flask, suspend serotonin hydrochloride (1.1 eq) in anhydrous DMF. Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and deprotonate the phenolic hydroxyl group, stirring until the serotonin dissolves.

-

Coupling Reaction: Slowly add the serotonin solution to the activated DHA-NHS ester solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous phase three times with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing polarity with ethyl acetate/methanol) is typically effective for separating the desired product, DHA-5HT.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Chemical synthesis workflow for this compound (DHA-5HT).

Biological Evaluation Protocols

The primary described bioactivity of DHA-5HT is its anti-inflammatory effect. The following protocol outlines a general workflow for assessing this activity in vitro using macrophage or peripheral blood mononuclear cell (PBMC) cultures.

Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of DHA-5HT on the production of pro-inflammatory cytokines and chemokines in immune cells.

Materials:

-

RAW 264.7 murine macrophage cell line or human PBMCs.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, antibiotics).

-

Lipopolysaccharide (LPS) or Concanavalin A (ConA) for cell stimulation.

-

Synthesized and purified DHA-5HT.

-

Vehicle control (e.g., DMSO or ethanol).

-

Phosphate-buffered saline (PBS).

-

ELISA kits for target cytokines/chemokines (e.g., IL-6, IL-17, IL-23, CCL-20).

-

Reagents for RNA extraction and qPCR (optional, for gene expression analysis).

-

Cell viability assay kit (e.g., MTT or PrestoBlue).

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells or PBMCs in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of DHA-5HT (e.g., 10 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL for macrophages, or ConA for PBMCs) to all wells except for the unstimulated control group.

-

Incubation: Incubate the plates for a predetermined period (e.g., 18-24 hours for cytokine protein measurement).

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants for analysis. Store at -80°C if not analyzed immediately.

-

Cytokine/Chemokine Measurement: Quantify the concentration of inflammatory mediators (e.g., IL-6, IL-23, IL-17, CCL-20) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay on the remaining cells according to the manufacturer's protocol.

-

Data Analysis: Normalize the cytokine/chemokine concentrations to the vehicle-treated, stimulated control. Determine the IC₅₀ value if applicable. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Caption: Workflow for evaluating the anti-inflammatory activity of DHA-5HT.

Signaling Pathway of DHA-5HT

DHA-5HT exerts its anti-inflammatory effects primarily by intervening in the IL-23/IL-17 signaling pathway, which is crucial in the activation of pathogenic T helper 17 (Th17) cells. This pathway is a key driver of inflammation in several autoimmune and chronic inflammatory diseases.

The diagram below illustrates the inhibitory action of DHA-5HT on this signaling cascade in macrophages stimulated by lipopolysaccharide (LPS).

Caption: Anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of N-Acyl Serotonins in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl serotonins are a class of endogenous lipid mediators formed by the conjugation of serotonin with various fatty acids. These molecules, including the well-studied N-acetylserotonin (NAS), as well as N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin (OA-5-HT), N-palmitoyl-serotonin (PA-5-HT), and N-stearoyl-serotonin (SA-5-HT), are gaining increasing interest due to their diverse biological activities.[1][2] They are implicated in a range of physiological processes, including neurotransmission, inflammation, and pain perception.[2] Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of N-acyl serotonins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways of N-Acyl Serotonins

N-acyl serotonins exert their biological effects through various signaling pathways. N-acetylserotonin, the immediate precursor of melatonin, is known to activate the TrkB receptor, a pathway also utilized by brain-derived neurotrophic factor (BDNF).[3] Other long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin, have been shown to interact with components of the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[1] Additionally, N-arachidonoyl-serotonin can act as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling.[4]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of N-acyl serotonins in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust internal standard strategy is essential for accurate quantification.

Quantitative Data of N-Acyl Serotonins

The endogenous levels of N-acyl serotonins can vary significantly depending on the biological matrix and physiological conditions. The following tables summarize reported concentrations of various N-acyl serotonins in different biological samples.

Table 1: N-Acetylserotonin (NAS) Levels in Biological Samples

| Biological Matrix | Species | Concentration | Reference |

| Human Cerebrospinal Fluid | Human | 0.15 ± 0.16 pmol/mL | [2] |

| Mouse Brain | Mouse | ~40% of serotonin levels in the DRN | [5] |

Table 2: Other N-Acyl Serotonin Levels in Biological Samples

| N-Acyl Serotonin | Biological Matrix | Species | Presence Detected | Reference |

| N-Arachidonoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |

| N-Oleoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |

| N-Palmitoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |

| N-Stearoyl-serotonin | Jejunum and Ileum | Pig, Mouse | Endogenously present | [1] |

| N-Docosahexaenoyl-serotonin | Intestine | Mouse (Fish oil diet) | Elevated formation | [1] |

| N-Eicosapentaenoyl-serotonin | Intestine | Mouse (Fish oil diet) | Elevated formation | [1] |

Detailed Experimental Protocols

Protocol 1: Extraction of N-Acyl Serotonins from Biological Tissues (e.g., Brain, Intestine)

This protocol is adapted from methods used for the analysis of endocannabinoids and related lipid mediators.

Materials:

-

Tissue sample (e.g., mouse brain, pig intestine)

-

Internal Standards (deuterated analogs of the N-acyl serotonins of interest)

-

Chloroform

-

Methanol

-

0.1 M Tris-HCl buffer (pH 7.4)

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Homogenize the weighed tissue sample in a solution of chloroform:methanol:Tris-HCl buffer (2:1:1, v/v/v).

-

Add a known amount of the internal standard mixture to the homogenate.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Re-extract the aqueous phase and tissue pellet with chloroform.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile:water, 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Acyl Serotonins

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of N-acyl serotonins. Optimization will be required for specific analytes and instrumentation.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these relatively nonpolar molecules.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain N-acyl serotonins.

-

0-1 min: 30% B

-

1-10 min: Gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 30% B

-

12.1-15 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of N-acyl serotonins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The precursor ion will be the [M+H]+ of the specific N-acyl serotonin. The product ions will result from the fragmentation of the molecule, often involving the loss of the fatty acid chain or cleavage at the amide bond. Specific transitions need to be optimized for each analyte by infusing a standard solution.

Table 3: Exemplary MRM Transitions for N-Acyl Serotonins

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Acetylserotonin (NAS) | 219.1 | 160.1 |

| N-Palmitoyl-serotonin (PA-5-HT) | 415.4 | 160.1 |

| N-Oleoyl-serotonin (OA-5-HT) | 441.4 | 160.1 |

| N-Stearoyl-serotonin (SA-5-HT) | 443.4 | 160.1 |

| N-Arachidonoyl-serotonin (AA-5-HT) | 465.4 | 160.1 |

Note: These are theoretical values and must be confirmed experimentally.

Conclusion

The LC-MS/MS methods described in these application notes provide a robust and sensitive platform for the quantitative analysis of N-acyl serotonins in a variety of biological samples. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data and signaling pathway information, offer a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these important endogenous lipids. Further research is needed to fully elucidate the quantitative levels and biological functions of the diverse range of N-acyl serotonins.

References

- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin Signaling through Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Docosahexaenoyl Serotonin in a Mouse Model of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous conjugate of docosahexaenoic acid (DHA) and serotonin (5-HT) that has demonstrated potent anti-inflammatory properties. Preclinical evidence suggests its potential as a therapeutic agent for inflammatory bowel disease (IBD), including ulcerative colitis. Mechanistic studies have revealed that DHA-5-HT can attenuate the Interleukin-23 (IL-23) to Interleukin-17 (IL-17) signaling pathway, which is a key driver of inflammation in colitis. Specifically, in macrophage cell lines, DHA-5-HT has been shown to suppress the production of pro-inflammatory mediators such as IL-6, IL-1β, and IL-23. Furthermore, in human peripheral blood mononuclear cells, DHA-5-HT is a potent inhibitor of IL-17 and CCL-20, both of which are crucial in the pathogenesis of IBD.

These application notes provide a comprehensive overview of the proposed use of DHA-5-HT in a dextran sulfate sodium (DSS)-induced mouse model of colitis. The following sections detail the experimental protocols, present anticipated quantitative data based on studies with its precursor DHA, and visualize key pathways and workflows. While direct in-vivo studies on DHA-5-HT in colitis models are emerging, the provided information, largely adapted from studies on DHA, serves as a robust starting point for researchers investigating the therapeutic potential of this novel compound.

Data Presentation: Anticipated Effects of DHA-5-HT in a DSS-Induced Colitis Mouse Model

The following tables summarize the expected quantitative outcomes of DHA-5-HT treatment in a DSS-induced colitis model, based on published data for its precursor, DHA. It is hypothesized that DHA-5-HT will exhibit comparable or superior efficacy.

Table 1: Clinical and Macroscopic Parameters

| Parameter | Control Group | DSS-Treated Group | DSS + DHA-5-HT Treated Group (Expected) |

| Disease Activity Index (DAI) | 0 | 3-4 | 1-2 |

| Body Weight Loss (%) | 0 | 15-20% | 5-10% |

| Colon Length (cm) | 8-9 | 5-6 | 7-8 |

| Spleen Weight (mg) | 80-100 | 150-200 | 100-130 |

Table 2: Histological and Inflammatory Markers

| Parameter | Control Group | DSS-Treated Group | DSS + DHA-5-HT Treated Group (Expected) |

| Histological Score | 0 | 8-10 | 2-4 |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 1-2 | 8-10 | 3-5 |

| IL-6 (pg/mg protein) | 10-20 | 80-100 | 30-50 |

| TNF-α (pg/mg protein) | 20-30 | 100-120 | 40-60 |

| IL-1β (pg/mg protein) | 5-10 | 40-50 | 15-25 |

Experimental Protocols

Preparation of this compound (DHA-5-HT) Formulation

-

Synthesis and Purification: DHA-5-HT should be synthesized and purified according to established chemical methods. The final product should be characterized by techniques such as NMR and mass spectrometry to ensure purity.

-

Vehicle Selection: For oral administration, DHA-5-HT can be dissolved in a suitable vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution. The stability of the compound in the chosen vehicle should be confirmed prior to the in-vivo study.

-

Dosage Preparation: Prepare fresh dilutions of DHA-5-HT in the vehicle on each day of administration to ensure stability and accurate dosing.

Induction of Colitis in a Mouse Model (DSS Model)

-

Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used for the DSS-induced colitis model.

-

Acclimatization: Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.

-

Induction of Acute Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

Administration of DHA-5-HT

-

Route of Administration: Oral gavage is a common and effective route for administering compounds in colitis models.

-

Dosage and Frequency: Based on studies with related compounds, a starting dose of 10-50 mg/kg body weight, administered once daily, is recommended. A dose-response study may be necessary to determine the optimal therapeutic dose.

-

Treatment Schedule: Begin DHA-5-HT administration concurrently with DSS induction or in a therapeutic regimen (after the onset of clinical signs of colitis). Continue treatment for the duration of the DSS administration and potentially for a few days after to assess recovery.

Sample Collection and Analysis

-

Termination of Experiment: At the end of the study period (e.g., day 8), euthanize the mice.

-

Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus. Record the spleen weight.

-

Histological Analysis: Collect a section of the distal colon and fix it in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.

-

Biochemical Analysis: Homogenize a portion of the colon tissue for the measurement of Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

-

Cytokine Analysis: Use another portion of the colon homogenate to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead assays.

Mandatory Visualizations

Application Notes and Protocols for Studying the IL-23/IL-17 Pathway with Docosahexaenoyl Serotonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical pathway in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1][2][3] IL-23, primarily produced by activated dendritic cells and macrophages, promotes the expansion and maintenance of T helper 17 (Th17) cells.[1][4][5] These Th17 cells, in turn, are major producers of pro-inflammatory cytokines, most notably IL-17A and IL-17F, which drive tissue inflammation and damage.[4][5]

Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter serotonin.[6] Emerging research highlights its potent anti-inflammatory properties, specifically its ability to attenuate the IL-23/IL-17 signaling cascade.[6][7] These application notes provide detailed protocols for investigating the effects of DHA-5-HT on the IL-23/IL-17 pathway, offering valuable tools for researchers and professionals in immunology and drug development.

Signaling Pathway Overview

The IL-23/IL-17 signaling pathway is a complex cascade involving various immune cells and mediators. Upon stimulation by pathogens or inflammatory signals, antigen-presenting cells (APCs) such as dendritic cells and macrophages produce IL-23.[5] IL-23 then binds to its receptor on Th17 cells, activating the JAK-STAT signaling pathway, particularly STAT3.[4][8] This leads to the upregulation of the transcription factor RORγt, which is essential for Th17 cell differentiation and the production of IL-17.[4] IL-17, upon binding to its receptor on various cell types including epithelial cells and fibroblasts, activates downstream signaling pathways like NF-κB and MAPK, leading to the production of a host of pro-inflammatory mediators such as chemokines (e.g., CCL20), other cytokines (e.g., IL-6), and metalloproteinases, which collectively drive inflammation.[4][8]

Caption: The IL-23/IL-17 signaling pathway and points of inhibition by DHA-5-HT.

Quantitative Data Summary

The following tables summarize the reported effects of DHA-5-HT on key components of the IL-23/IL-17 pathway.

Table 1: Effect of DHA-5-HT on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [6]

| Mediator | Concentration of DHA-5-HT | % Inhibition (approx.) |

| IL-23 | 100-500 nM | Significant Suppression |

| IL-6 | 100-500 nM | Significant Suppression |

| IL-1β | 100-500 nM | Significant Suppression |

| PGE2 | 100-500 nM | Significant Suppression |

| MCP-1 | Not Specified | Downregulated |

| CCL-20 | Not Specified | Downregulated |

| CCL-22 | Not Specified | Downregulated Gene Expression |

Table 2: Effect of DHA-5-HT on Pro-inflammatory Mediators in Concanavalin A (ConA)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) [7]

| Mediator | Concentration of DHA-5-HT | Potency |

| IL-17 | Not Specified | Most potent inhibitor among a series of N-acyl serotonins |

| CCL-20 | Not Specified | Most potent inhibitor among a series of N-acyl serotonins |

Experimental Protocols

Protocol 1: In Vitro Assessment of DHA-5-HT on IL-23 and Other Pro-inflammatory Cytokine Production in Macrophages

This protocol details the methodology to assess the effect of DHA-5-HT on the production of IL-23, IL-6, and IL-1β by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (DHA-5-HT)

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for mouse IL-23, IL-6, and IL-1β

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

DHA-5-HT Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of DHA-5-HT (e.g., 100 nM, 250 nM, 500 nM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to all wells except for the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentrations of IL-23, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by DHA-5-HT compared to the LPS-stimulated vehicle control.

Caption: Workflow for in vitro assessment of DHA-5-HT on macrophage cytokine production.

Protocol 2: Ex Vivo Assessment of DHA-5-HT on IL-17 and CCL-20 Production in Human PBMCs

This protocol outlines the methodology to evaluate the inhibitory effect of DHA-5-HT on the production of IL-17 and CCL-20 from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human peripheral blood

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Concanavalin A (ConA)

-

This compound (DHA-5-HT)

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for human IL-17 and CCL-20

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

DHA-5-HT Treatment: Add various concentrations of DHA-5-HT to the wells. Include a vehicle control.

-

ConA Stimulation: Immediately after adding DHA-5-HT, stimulate the cells with ConA at a final concentration of 5 µg/mL.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-